1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H11N3O2·HCl It is a pyrrolidine derivative with a pyrimidine ring attached to the pyrrolidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine-3-carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- 1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
- 1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride
- 1-(pyrimidin-5-yl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to the specific positioning of the pyrimidine ring, which can influence its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets compared to other similar compounds .
Properties
CAS No. |
2613387-70-3 |
---|---|
Molecular Formula |
C9H12ClN3O2 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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